![molecular formula C20H17ClN4O3 B2640067 2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide CAS No. 1251601-14-5](/img/structure/B2640067.png)

2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

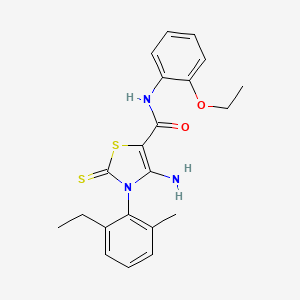

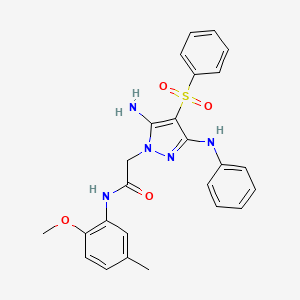

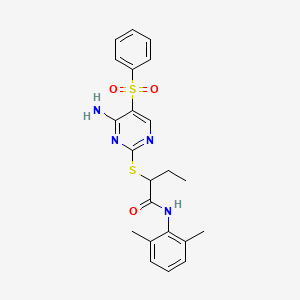

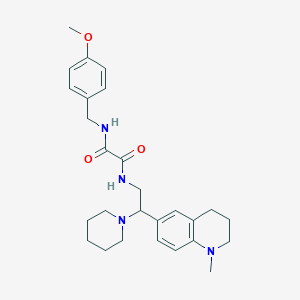

2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C20H17ClN4O3 and its molecular weight is 396.83. The purity is usually 95%.

BenchChem offers high-quality 2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

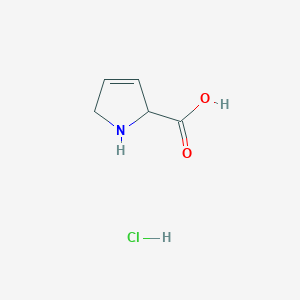

- Catalytic Protodeboronation : AKOS021828440 has been utilized in the catalytic protodeboronation of pinacol boronic esters. This method allows for the functionalization of alkyl boronic esters, which are valuable building blocks in organic synthesis. The protocol involves a radical approach and enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Researchers have applied this technique to methoxy-protected compounds like (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

- PhD Applications : While not directly related to AKOS021828440, research in biomedical science and biochemistry often involves the study of small molecules and their effects on biological systems. PhD programs in these fields explore topics such as drug discovery, molecular biology, and cellular processes. Researchers investigate compounds like AKOS021828440 to understand their interactions with biological targets and potential therapeutic applications .

- 2′,4′-Constrained MOE (cMOE) : Combining structural elements of 2′-O-methoxyethyl (MOE) and locked nucleic acid (LNA) nucleosides results in nucleoside modifications like cMOE. These modifications display improved potency over MOE and an improved therapeutic index relative to LNA antisense oligonucleotides. While this specific compound is not mentioned, it highlights the broader field of nucleic acid modifications .

- Pyrrolidin-2-ones : Researchers have developed a green and efficient reaction route for synthesizing pyrrolidin-2-ones. This involves photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines. The process occurs in a microchannel reactor under visible light conditions, without the need for metal catalysts. Although not directly related to AKOS021828440, this demonstrates innovative synthetic methodologies .

- 2,4-D Herbicide : While not the same compound, 2,4-D (2,4-dichlorophenoxyacetic acid) and its salts and esters are widely used herbicides. They have applications in agriculture and forestry for weed control. Studies have investigated their effects on soil bacteria, fungi, and actinomyces populations. The DMA salt and IO ester of 2,4-D led to reductions in these microbial populations .

- Single-Crystal X-ray Crystallography : Researchers have synthesized and characterized 2-(4-chlorophenyl)-5,7-dimethoxyquinolin-4-yl phenyl bis(2-chloroethyl)phosphoramidate using NMR, IR, and single-crystal X-ray crystallography. The crystal structure is triclinic, and this technique provides valuable insights into molecular geometry and intermolecular interactions .

Organic Synthesis and Catalysis

Biomedical Science and Biochemistry

Nucleic Acid Modifications

Microfluidic Synthesis and Photoinduced Cyclization

Environmental Applications

Crystallography and Structural Characterization

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-N-(2-methoxyethyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O3/c1-28-9-8-22-19(26)12-2-7-17-15(10-12)18-16(11-23-17)20(27)25(24-18)14-5-3-13(21)4-6-14/h2-7,10-11,24H,8-9H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHAFFXDJMMPEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2639984.png)

![ethyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2639990.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B2639993.png)

![3,5-dimethyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2640002.png)

![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2640005.png)

![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2640006.png)